molecular formula C15H21IN2O3 B048266 Iolopride (123I) CAS No. 113716-48-6

Iolopride (123I)

Cat. No. B048266
CAS RN: 113716-48-6
M. Wt: 400.24 g/mol
InChI Key: CANPFCFJURGKAX-SCBSARHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodine-123 labeled iolopride (123I) is a radiopharmaceutical compound that is used in the field of nuclear medicine. It is a dopamine D2 receptor antagonist that is used in single-photon emission computed tomography (SPECT) imaging to visualize the distribution of dopamine receptors in the brain.

Scientific Research Applications

Iolopride (Iolopride (123I)) is primarily used in SPECT imaging to visualize the distribution of dopamine receptors in the brain. It is a useful tool in the diagnosis and monitoring of various neurological disorders, including Parkinson's disease, schizophrenia, and depression. It can also be used to study the effects of drugs on the dopamine receptor system.

Mechanism Of Action

Iolopride (Iolopride (123I)) binds to dopamine D2 receptors in the brain, which are primarily located in the striatum. The binding of iolopride (Iolopride (123I)) to these receptors can be visualized using SPECT imaging. The distribution of dopamine receptors in the brain can provide useful information about the function of the dopamine system and its role in various neurological disorders.
Biochemical and Physiological Effects
Iolopride (Iolopride (123I)) has no known biochemical or physiological effects on the body. It is a safe and non-invasive imaging agent that is eliminated from the body through the urinary system.

Advantages And Limitations For Lab Experiments

One of the main advantages of iolopride (Iolopride (123I)) is its high selectivity for dopamine D2 receptors. This allows for accurate imaging of the distribution of dopamine receptors in the brain. However, iolopride (Iolopride (123I)) has a short half-life of approximately 13 hours, which limits its use in longitudinal studies. It also has a relatively low signal-to-noise ratio, which can make it difficult to detect subtle changes in dopamine receptor density.

Future Directions

There are several future directions for the use of iolopride (Iolopride (123I)) in scientific research. One area of interest is the study of the dopamine system in aging and neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of new imaging agents that are more selective and have a longer half-life than iolopride (Iolopride (123I)). Additionally, the use of iolopride (Iolopride (123I)) in combination with other imaging techniques such as magnetic resonance imaging (MRI) may provide more detailed information about the structure and function of the brain.

Synthesis Methods

The synthesis of iolopride (Iolopride (123I)) involves the reaction between the precursor molecule, iolopride, and iodine-123. The precursor molecule is first dissolved in a solvent and then mixed with iodine-123. The reaction mixture is then heated to a high temperature, and the resulting product is purified using high-performance liquid chromatography (HPLC).

properties

CAS RN

113716-48-6

Product Name

Iolopride (123I)

Molecular Formula

C15H21IN2O3

Molecular Weight

400.24 g/mol

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-(123I)iodanyl-6-methoxybenzamide

InChI

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1/i16-4

InChI Key

CANPFCFJURGKAX-SCBSARHOSA-N

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)[123I])OC

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC

Other CAS RN

113716-48-6

synonyms

123I-IBZM
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer, 125I labeled
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (S)-isomer, 125I labeled
3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide
IBZM
N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-3-iodo-6-methoxybenzamide

Origin of Product

United States

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